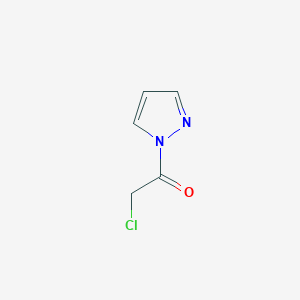

2-Chloro-1-pyrazol-1-yl-ethanone

Description

Significance of the Pyrazole (B372694) Heterocyclic Core in Chemical and Medicinal Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the realms of chemical and medicinal sciences. mdpi.commdpi.com Its unique structural and electronic properties contribute to its wide-ranging biological activities. mdpi.comnih.gov The pyrazole nucleus is a key component in numerous compounds that exhibit antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. mdpi.comnih.gov The versatility of the pyrazole core allows for the introduction of various functional groups, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. clockss.org

The presence of both a pyrrole-type and a pyridine-type nitrogen atom within the ring imparts a unique chemical character, influencing its reactivity and intermolecular interactions. This dual nature facilitates its role as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets such as enzymes and receptors. mdpi.com Consequently, the pyrazole motif is found in several commercially successful drugs, underscoring its therapeutic importance. mdpi.com Its structural stability and amenability to a variety of chemical transformations have solidified its status as a cornerstone in the design and synthesis of novel bioactive compounds. mdpi.com

Role of 2-Chloro-1-pyrazol-1-yl-ethanone as a Key Synthetic Intermediate and Precursor

This compound serves as a highly valuable and reactive intermediate in organic synthesis. clockss.org Its utility stems from the presence of two key reactive sites: the pyrazole ring itself and the α-chloroacetyl group. The chloroacetyl moiety contains a reactive carbon-chlorine bond, making it an excellent electrophile for reactions with a wide range of nucleophiles. nih.govdocumentsdelivered.com This reactivity allows for the facile introduction of various substituents and the construction of more complex molecular architectures.

This compound is a key precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, it is utilized in the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, both of which are important pharmacophores. researchgate.netmdpi.commdpi.com The synthesis of these fused systems often involves the reaction of this compound or its derivatives with dinucleophilic reagents, leading to cyclization and the formation of the bicyclic structure. The ability to readily undergo nucleophilic substitution makes this compound a versatile building block for creating libraries of compounds for biological screening. nih.gov

Overview of Research Trajectories in Synthesis, Reactivity, and Bioactivity of this compound Derivatives

Research involving this compound and its derivatives has followed several key trajectories, primarily focused on the synthesis of novel compounds and the evaluation of their biological activities. A significant area of investigation has been the exploration of its reactivity with various nucleophiles to generate a diverse range of derivatives. These reactions often target the electrophilic carbon of the chloroacetyl group, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govdocumentsdelivered.com

A major research thrust has been the synthesis of derivatives with potential antimicrobial and anti-inflammatory properties. nih.gov For example, novel pyrazole analogues have been synthesized and shown to exhibit significant antibacterial and antifungal activity. nih.govmeddocsonline.org Similarly, derivatives incorporating the this compound scaffold have been investigated as anti-inflammatory agents. nih.gov

Furthermore, the use of this precursor in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines represents a prominent research direction. researchgate.netnih.govresearchgate.net These bicyclic structures are known to possess a broad spectrum of biological activities, and their synthesis from a common, readily available precursor like this compound is a highly efficient strategy in drug discovery. nih.govnih.gov The ongoing exploration of the synthesis, reactivity, and bioactivity of derivatives from this key intermediate continues to be a fruitful area of research, with the potential to yield new therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXWKFSCBLCMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389725 | |

| Record name | 2-Chloro-1-pyrazol-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28998-74-5 | |

| Record name | 2-Chloro-1-pyrazol-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Pyrazol 1 Yl Ethanone and Its Derivatives

Synthetic Routes to 2-Chloro-1-pyrazol-1-yl-ethanone

The preparation of this compound can be achieved through several synthetic strategies. The most prominent methods involve the halogenation of a pre-formed pyrazole-containing acetophenone (B1666503) or the direct acylation of pyrazole (B372694) derivatives with chloroacetyl chloride.

Halogenation of Pyrazole-Containing Acetophenones

One common approach involves the chlorination of a pyrazole-substituted acetophenone. This method is analogous to the synthesis of other α-halo ketones, where the α-carbon of the ketone is halogenated. For instance, a similar strategy is employed in the synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240), where cyclopropyl (B3062369) methyl ketone is chlorinated. google.com This suggests that 1-(pyrazol-1-yl)ethanone could be a suitable precursor for halogenation to yield the target compound.

Reactions of Pyrazole Derivatives with Chloroacetyl Chloride

A widely utilized and direct method for the synthesis of this compound involves the reaction of pyrazole or its derivatives with chloroacetyl chloride. derpharmachemica.comsci-hub.seresearchgate.net This acylation reaction typically occurs at one of the nitrogen atoms of the pyrazole ring, leading to the formation of the N-acylated product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.

This method has been successfully applied to a variety of heterocyclic compounds. For example, the reaction of piperidine (B6355638) with chloroacetyl chloride yields 2-chloro-1-piperidine-1-yl-ethanone. nih.gov Similarly, pyrazine (B50134) can be acylated with chloroacetyl chloride to produce 2-chloro-1-(pyrazin-2-yl)ethanone. bldpharm.com

Precursor Reactants and Optimal Reaction Conditions

The synthesis of this compound and its derivatives relies on readily available precursors and optimized reaction conditions to ensure high yields and purity.

For the reaction of pyrazole with chloroacetyl chloride, the choice of solvent and base is crucial. Aprotic solvents such as dimethylformamide (DMF) are often employed. derpharmachemica.com The reaction can be stirred at room temperature or heated to achieve completion. derpharmachemica.comderpharmachemica.com Anhydrous conditions are often preferred to prevent hydrolysis of the acid chloride.

In the case of halogenation of pyrazole-containing acetophenones, the reaction conditions would be dictated by the specific halogenating agent used.

Table 1: Precursor Reactants and Reaction Conditions

| Precursor 1 | Precursor 2 | Solvent | Catalyst/Base | Conditions | Product |

| Pyrazole | Chloroacetyl chloride | DMF | Anhydrous K2CO3 | Room Temperature | This compound |

| 3-(2-phenylhydrazono) pentane-2,4-dione | Hydrazine (B178648) | DMF (catalytic) | Microwave irradiation | --- | (E)-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyldiazene |

| 1-(1H-benzo[d]imidazol-2-yl)guanidine | Aldehydes | --- | --- | --- | Benzo derpharmachemica.comresearchgate.netimidazo[1,2-a] derpharmachemica.comrjptonline.orgorganic-chemistry.orgtriazines |

Derivatization Strategies Utilizing this compound as an Intermediate

The reactivity of the α-chloro ketone moiety in this compound makes it a valuable intermediate for the synthesis of a wide range of pyrazole-based derivatives.

Preparation of Pyrazole-based Mannich Bases

This compound serves as a key starting material for the synthesis of pyrazole-based Mannich bases. rjptonline.org In a typical reaction, the intermediate is first reacted with an amine (aliphatic or aromatic) in a suitable solvent like alcohol. rjptonline.org This nucleophilic substitution reaction replaces the chlorine atom with the amine moiety, leading to the formation of an α-amino ketone derivative. These derivatives can then undergo further reactions to yield the final Mannich bases. The synthesis of various Mannich bases from heterocyclic precursors is a well-established methodology in medicinal chemistry. derpharmachemica.comresearchgate.net

Synthesis of Substituted Pyrazolines and Pyrazoles

The intermediate, 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone, derived from benzylidene acetophenone and hydrazine hydrate (B1144303), is instrumental in the preparation of new substituted pyrazoles. rjptonline.org The reaction of this intermediate with different amines leads to the formation of corresponding pyrazoles in excellent yields. rjptonline.org The synthesis of pyrazolines and their subsequent oxidation to pyrazoles is a common strategy. organic-chemistry.orgorganic-chemistry.org Pyrazolines can be synthesized through various methods, including the condensation of α,β-unsaturated ketones with hydrazines. sci-hub.se

Table 2: Derivatization of this compound

| Reactant | Reagent(s) | Product Type |

| 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone | Various amines (aliphatic and aromatic) | Substituted Pyrazoles |

| This compound | Amines | Pyrazole-based Mannich Bases |

Formation of Thiazole-Integrated Pyrazole Derivatives

The integration of thiazole (B1198619) and pyrazole moieties has been a focus of synthetic efforts due to the diverse biological activities associated with these heterocycles. acgpubs.org A common strategy involves the use of this compound as a reactive intermediate.

One approach begins with the synthesis of 2-chloro-1-(5-phenyl-3-thiazol-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone. This intermediate is prepared by the dropwise addition of chloroacetyl chloride to a cold solution of 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiazole and triethylamine (B128534) in benzene (B151609). jocpr.com The resulting chloro-ethanone derivative can then be reacted with various thiophenols in absolute ethanol (B145695) at room temperature to yield a series of 2-arylsulfanyl-1-(5-phenyl-3-thiazol-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone derivatives in good to excellent yields. jocpr.com

Another method involves a one-pot synthesis where pyrazole aldehydes, thiosemicarbazide, and α-halo ketones are reacted together. sciforum.net This can be achieved either by refluxing in ethanol or by grinding the reactants at room temperature, with the latter often providing advantages in terms of reaction rate and yield. sciforum.net

Furthermore, 3-(2-thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines can be reacted with chloroacetone (B47974) derivatives in ethanol to produce thiazolylpyrazoline derivatives. researchgate.net These synthetic routes highlight the versatility of pyrazole-based starting materials in constructing complex thiazole-integrated heterocyclic systems.

Construction of Schiff Bases from Hydrazine Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are pivotal intermediates in the synthesis of numerous bioactive heterocyclic compounds. nih.gov They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov

In the context of pyrazole chemistry, hydrazine derivatives are frequently employed to generate Schiff bases. For instance, acid hydrazides can be condensed with various aldehydes or ketones to form the corresponding hydrazones, which are a class of Schiff bases. researchgate.net These reactions are often carried out in solvents like ethanol or benzene.

The formation of Schiff bases is a crucial step in the synthesis of other complex molecules. For example, a Schiff base can be prepared by reacting 4-acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazole-3-one with substituted amines in refluxing ethanol. This intermediate can then undergo further cyclization reactions. Similarly, Schiff bases can be synthesized from 2-amino-1,3-thiazol-4-yl substituted naphthalene-1-ol through condensation with aromatic aldehydes. chemijournal.com Microwave-assisted synthesis has also been effectively used to produce imine compounds from the condensation of an aldehyde derivative with various aromatic amines in ethanol.

The following table summarizes the synthesis of various Schiff bases from hydrazine derivatives:

| Starting Hydrazine/Amine Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-thiazole | Chloroacetyl chloride | Benzene, triethylamine, room temperature | 2-chloro-1-(5-phenyl-3-thiazol-2-yl-4,5-dihydro-pyrazol-1-yl)-ethanone | jocpr.com |

| 4-Acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazole-3-one | Substituted amines | Ethanol, reflux | Schiff base derivatives | |

| 2-amino-1,3-thiazol-4-yl substituted naphthalene-1-ol | Aromatic aldehydes | - | Schiff bases | chemijournal.com |

| Aldehyde derivative | Aromatic amines (e.g., o-methoxyaniline) | Ethanol, microwave irradiation | Imine compounds | |

| Acid hydrazides | 4-substituted benzaldehydes | Dry benzene, reflux | Schiff bases | |

| Hydrazine hydrate | Aldehyde derivatives (e.g., Benzaldehyde) | Ethanol | Hydrazine derivatives | nih.gov |

Cyclization Reactions Leading to Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocyclic rings that have garnered significant interest due to their bioisosteric properties and wide range of biological activities. nih.gov Several synthetic methodologies have been developed for their construction, often involving cyclization reactions.

A primary method for synthesizing 1,2,4-oxadiazoles involves the heterocyclization of amidoximes with carboxylic acid derivatives. nih.gov For example, the reaction of amidoximes with acyl chlorides, a method first proposed by Tiemann and Krüger, can lead to the formation of 1,2,4-oxadiazoles. nih.gov The efficiency of this reaction can be improved by using catalysts such as TBAF or pyridine (B92270). nih.gov

More recent advancements include one-pot procedures. A notable example is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium (NaOH/DMSO). nih.gov Another efficient one-pot synthesis involves the reaction of gem-dibromomethylarenes with amidoximes, yielding 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.gov

Furthermore, [3+2]-cycloaddition reactions provide another route to 1,2,4-oxadiazoles. For instance, the reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of a photoredox catalyst results in 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov

Development of Furo[2,3-c]pyrazole and Furo[3,2-c]chromen-4-one Architectures

Fused heterocyclic systems containing pyrazole and furan (B31954) or pyran rings are of significant interest due to their presence in biologically active compounds.

The synthesis of the 2H-furo[2,3-c]pyrazole ring system can be achieved through a silver(I) ion-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles. nih.gov The necessary hydroxyalkynyl substrates are prepared via a Pd-catalyzed Sonogashira coupling of 4-iodo-1H-pyrazol-3-ol with various alkynes. nih.gov While attempts to achieve this cyclization using Cs2CO3 in DMF were unsuccessful, the use of a silver(I) catalyst proved to be an efficient method. nih.gov

For the construction of furo[3,2-c]chromen-4-one scaffolds, a one-pot reaction starting from 3-acetyl-4-hydroxycoumarin is employed. beilstein-archives.org This versatile starting material can be reacted with α-bromoketones to produce the desired furo[3,2-c]chromen-4-one derivatives. beilstein-archives.org A plausible mechanism involves the nucleophilic attack of the potassium salt of 3-acetyl-4-hydroxycoumarin on the α-bromoketone, forming an intermediate ether which then cyclizes and dehydrates to yield the final product. beilstein-archives.org

Synthesis of Azetidinone Scaffolds

Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. derpharmachemica.com Their synthesis often involves the cyclization of Schiff bases.

A general and widely used method is the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. chemijournal.comderpharmachemica.com This [2+2] cycloaddition reaction leads to the formation of the azetidinone ring. The Schiff bases themselves are typically prepared by condensing a primary amine with an aldehyde or ketone.

For example, azetidinone derivatives with a pyrazolone (B3327878) moiety can be synthesized in a multi-step process. First, an acetyl-pyrazole derivative is reacted with a substituted amine to form a Schiff base. This Schiff base is then treated with chloroacetyl chloride and triethylamine in a solvent like DMF to yield the final azetidinone derivative.

Microwave-assisted synthesis has also been employed for the efficient construction of azetidinone rings. In this approach, Schiff bases are reacted with chloroacetyl chloride under microwave irradiation in DMF. This method often offers advantages in terms of reaction time and yield.

The following table summarizes different approaches to azetidinone synthesis:

| Starting Material (Schiff Base Precursor) | Cyclizing Agent | Base | Solvent | Product | Reference |

| 4-Acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazole-3-one and substituted amine | Chloroacetyl chloride | Triethylamine | DMF | 4-(3-Chloro-2-methyl-4-oxo-azetidin-2-yl)-5-methyl-2-p-tolyl-2,4-dihydro-pyrazol-3-one derivatives | |

| 2-(2-amino-1,3-thiazol-4-yl)-substituted-naphthalene-1-ol and aromatic aldehyde | Chloroacetyl chloride | Triethylamine | 1,4-Dioxane | 1-[4-(4-substituted-1-hydroxynaphthalen-2-yl)-1,3-thiazol-2-yl]-3-chloro-4-substituted azetidin-2-one | chemijournal.com |

| N'-(aminomethylidene)-2-hydroxybenzohydrazide | Chloroacetic acid | Triethylamine | Ethanol | N-(2-amino-3-chloro-4-oxoazetidin-1-yl)-2-hydroxybenzamides | bepls.com |

| Aldehyde derivative and aniline (B41778) derivatives | Chloroacetyl chloride | - | DMF (Microwave) | 2-azetidinone derivatives |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. researchgate.net These approaches are advantageous for their reduced reaction times, lower costs, and decreased waste generation. researchgate.netresearchgate.net

Several examples highlight the power of these methods in synthesizing pyrazole derivatives. For instance, new 1H-pyrazole-1-carbothioamide derivatives can be synthesized through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a HAp/ZnCl2 nano-flake catalyst. biointerfaceresearch.com This reaction proceeds with high yields and short reaction times.

Thiazole and thiazolyl-pyrazole derivatives have also been synthesized efficiently under neat reaction conditions using a multicomponent approach. acgpubs.org The condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds provides the target heterocycles in excellent yields. acgpubs.org

Another example is the one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole derivatives from the reaction of pyrazole aldehydes, thiosemicarbazide, and α-halo ketones. sciforum.net This reaction can be performed conventionally by refluxing in ethanol or through a more environmentally friendly grinding method at room temperature. sciforum.net

Structural Elucidation and Spectroscopic Characterization of 2 Chloro 1 Pyrazol 1 Yl Ethanone Derivatives

Advanced Spectroscopic Methods

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For derivatives of 2-Chloro-1-pyrazol-1-yl-ethanone, a combination of infrared, nuclear magnetic resonance, mass spectrometry, and UV-Visible spectroscopy provides a complete picture of their atomic connectivity and electronic environment.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the analysis of this compound derivatives, specific vibrational frequencies confirm the presence of key structural features. The most prominent absorption band is that of the carbonyl group (C=O) from the ethanone (B97240) linker. For instance, in fluorinated 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-acetamide, a related structure, the C=O stretching vibration is observed at 1624 cm⁻¹. tijer.org In 1-chloroacetyl derivatives of 2-pyrazolines, this peak appears around 1672 cm⁻¹. researchgate.net

Other significant peaks include the C-N stretching vibration of the amide group in related acetamides, found near 1260 cm⁻¹, confirming the link between the chloroacetyl group and the pyrazole (B372694) nitrogen. tijer.org The pyrazole ring itself gives rise to characteristic absorption bands. For various haloaminopyrazole derivatives, these are found in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov The presence of the C-Cl bond also results in a characteristic absorption in the fingerprint region of the spectrum.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Chloroacetyl Pyrazolines | ~1672 | researchgate.net |

| Carbonyl (C=O) | Fluorinated Chloro-acetamide Pyrazole | 1624 | tijer.org |

| C-N Stretch | Fluorinated Chloro-acetamide Pyrazole | 1260 | tijer.org |

| Pyrazole Ring | Haloaminopyrazole Derivatives | 1420-1402 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound derivatives, distinct signals are expected for the protons on the pyrazole ring and the methylene (B1212753) protons of the chloroacetyl group. For a fluorinated 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-acetamide, the pyrazole ring protons appear as multiplets at δ 8.22 and δ 7.40 ppm. tijer.org The methylene (CH₂) protons of the chloroacetyl group typically resonate as a singlet in the range of δ 4.66-4.68 ppm for chloroacetyl pyrazolines and at δ 3.35 ppm for the aforementioned fluorinated acetamide. tijer.orgresearchgate.net For other haloaminopyrazole derivatives, the protons of a methylene group attached to the pyrazole ring appear in the region of δ 5.34–5.55 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the ethanone group is expected to appear significantly downfield. In chloroacetyl pyrazoline derivatives, the carbonyl carbon resonates at approximately 165 ppm, while the methylene carbon of the chloroacetyl group appears around 42 ppm. researchgate.net The carbons of the pyrazole ring typically show signals between 100 and 150 ppm, with their exact shifts depending on the substitution pattern.

DEPT (Distortionless Enhancement by Polarization Transfer): While specific DEPT spectra for these compounds are not detailed in the cited literature, this technique is invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would unambiguously confirm the methylene group of the chloroacetyl moiety and the CH groups of the pyrazole ring.

Table 2: Representative ¹H and ¹³C NMR Data for Related Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (δ ppm) | Signal Assignment | Reference |

|---|---|---|---|---|

| Fluorinated 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-acetamide | ¹H | 8.22 (m), 7.40 (m) | Pyrazole-H | tijer.org |

| ¹H | 3.35 (m) | -CH₂- | tijer.org | |

| 1-Chloroacetyl-3-(2-chlorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline | ¹H | 4.68 (s) | -CH₂- | researchgate.net |

| ¹³C | 165.1 | C=O | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₅ClN₂O), the expected exact molecular weight is 144.56 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks will be observed: one for the molecular ion [M]⁺ and another at [M+2]⁺, with a relative intensity ratio of approximately 3:1.

In the analysis of a related compound, fluorinated 2-chloro-N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-acetamide, the mass spectrum confirmed its molecular formula with a molecular ion peak at m/z 209.58. tijer.org For another derivative, 2-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, the predicted monoisotopic mass for the [M+H]⁺ adduct is 250.07418 m/z. uni.lu Fragmentation patterns typically involve the cleavage of the chloroacetyl group and other characteristic losses from the pyrazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The pyrazole ring is an aromatic heterocycle, and its derivatives typically exhibit absorption bands corresponding to π-π* transitions. For a series of haloaminopyrazole derivatives, these transitions were observed in the range of 246–300 nm when recorded in an ethanolic solution. nih.gov Similarly, 1-chloroacetyl derivatives of 2-pyrazolines show absorption maxima (λ_max) at 240, 268, and 296 nm. researchgate.net The position of these bands can be influenced by the substituents on the pyrazole ring and the solvent used for analysis.

Table 3: UV-Vis Absorption Data for Related Pyrazole Derivatives

| Compound Type | Absorption Maxima (λ_max) | Solvent | Reference |

|---|---|---|---|

| Haloaminopyrazole Derivatives | 246-300 nm | Ethanol (B145695) | nih.gov |

Crystallographic Studies

While spectroscopic methods reveal connectivity, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Although the crystal structure for this compound itself is not described in the surveyed literature, the structure of a closely related analog, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, offers significant insight. nih.gov

Table 4: Selected Crystallographic Data for 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Dihedral Angle | Angle between pyrazole and benzene (B151609) rings | 30.7 (3)° | nih.gov |

| Intermolecular Interaction | N—H⋯O hydrogen bonds | Present, linking molecules into chains | nih.gov |

This detailed analysis of related compounds provides a strong predictive model for the spectroscopic and structural properties of this compound, paving the way for further research and application of this chemical class.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Pyrazol 1 Yl Ethanone

Reactivity of the Ethanone (B97240) Moiety and the Chloro Group

2-Chloro-1-pyrazol-1-yl-ethanone possesses two primary reactive sites: the ethanone moiety and the chloro group. The ethanone group, specifically the carbonyl carbon, is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, is prone to nucleophilic substitution reactions.

The reactivity of the chloro group is exemplified in its role as an intermediate in the synthesis of various compounds. For instance, it is a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazolethione bactericide. google.com The synthesis involves the chlorination of cyclopropyl (B3062369) methyl ketone, which can lead to the formation of 2-chloro-1-(1-chlorocyclopropyl) ethanone, among other chlorinated products. google.com This highlights the susceptibility of the alpha-carbon to chlorination and the subsequent reactivity of the chloro-substituted product.

Furthermore, the ethanone moiety can undergo reactions typical of ketones. For example, it can react with hydroxylamine (B1172632) hydrochloride to form oxime derivatives. mdpi.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ethanone.

Functional Group Transformations and Derivatizations

The dual reactivity of this compound allows for a wide range of functional group transformations and derivatizations, leading to the synthesis of diverse heterocyclic compounds.

One common transformation is the N-alkylation of pyrazole (B372694) derivatives. For example, 1-aryl-2-bromoethanone can react with 3,5-dimethylpyrazole (B48361) to yield 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives. mdpi.com Although this example uses a bromo-analogue, the principle of N-alkylation is directly applicable to the chloro-compound.

The ketone functional group can be readily converted into an oxime. The reaction of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone with hydroxylamine hydrochloride in an alkaline medium yields the corresponding oxime derivatives in high yields. mdpi.com

Further derivatizations can be achieved through nucleophilic substitution of the chlorine atom. This is a common strategy for introducing various functional groups. For instance, reactions with amines, thiols, or other nucleophiles can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. This versatility is demonstrated in the synthesis of various fused heterocyclic systems. researchgate.net For example, the reaction of similar chloro-ketones with heterocyclic amines can furnish novel fused heterocycles. researchgate.net

These transformations highlight the utility of this compound as a scaffold for generating a library of derivatives with potentially diverse biological activities.

Table 1: Examples of Functional Group Transformations and Derivatizations

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-Aryl-2-bromoethanone | 3,5-Dimethylpyrazole | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | N-alkylation |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride, NaOH | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | Oximation |

| 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | o-Aminothiophenol | Ketone derivative (3) | Nucleophilic substitution |

| 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | o-Phenylenediamine | Ketone derivative (4) | Nucleophilic substitution |

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of this compound is characterized by its ability to participate in both electrophilic and nucleophilic reaction pathways.

Electrophilic Pathways: The carbonyl carbon of the ethanone group is a primary electrophilic center. It readily reacts with a variety of nucleophiles. This electrophilicity is fundamental to reactions such as oximation, where the nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon. mdpi.com The electrophilic nature of the carbon atom adjacent to the chlorine is also significant, as it is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Nucleophilic Pathways: While the primary reactivity of the molecule is electrophilic at the carbonyl and alpha-carbon, the pyrazole ring itself contains nucleophilic nitrogen atoms. However, in the context of the reactions discussed, the molecule primarily acts as an electrophile. Nucleophilic attack is the most common reaction pathway observed for this compound and its analogues. For instance, the synthesis of various derivatives often involves the reaction of a nucleophile with the electrophilic centers of the 2-chloro-ethanone moiety. mdpi.comresearchgate.net

The reaction of 2-chloroquinoxaline (B48734) with anilines, a similar reaction involving a chloro-substituted heterocycle, proceeds via a bimolecular aromatic nucleophilic substitution (SN2Ar) mechanism. researchgate.net This suggests that nucleophilic substitution at the carbon bearing the chlorine in this compound is a highly probable and important reaction pathway.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for predicting product formation and optimizing reaction conditions.

The formation of oximes from the ethanone moiety proceeds through a well-established mechanism. It begins with the nucleophilic addition of hydroxylamine to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield the oxime. mdpi.com

Nucleophilic substitution of the chlorine atom likely proceeds via an SN2 mechanism. In this pathway, a nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion is displaced in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile and the steric hindrance around the reaction center.

In some cases, more complex, multi-step mechanisms are involved. For example, the synthesis of fused heterocyclic systems from related chloro-ketones can involve a sequence of reactions, including nucleophilic attack, cyclization, and aromatization steps. researchgate.net For instance, the reaction of a similar chloro-ketone with heterocyclic amines leads to the formation of novel fused heterocycles, indicating a cascade of reactions initiated by the initial nucleophilic substitution. researchgate.net

The synthesis of pyrazoles from diazo compounds involves a 1,3-dipolar cycloaddition reaction, which is a concerted pericyclic reaction. nih.gov While not directly involving this compound as a starting material, this illustrates a fundamental mechanism for forming the pyrazole ring itself. nih.gov

Computational Chemistry and Theoretical Studies of 2 Chloro 1 Pyrazol 1 Yl Ethanone and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2-Chloro-1-pyrazol-1-yl-ethanone and its analogues. By employing various functionals and basis sets, researchers can accurately predict and analyze a range of molecular characteristics.

Molecular Geometry Optimization and Structural Parameter Analysis

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound and its derivatives. researchgate.net This process, known as geometry optimization, provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a related pyrazole (B372694) derivative, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, the molecular geometry obtained from X-ray crystallography was compared with the optimized geometry from DFT calculations, showing a good correlation between experimental and theoretical data. researchgate.net The orientation of the pyrazole ring and other functional groups can be precisely determined, which is essential for understanding the molecule's interactions and reactivity. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C-N (pyrazole) | 1.35 - 1.38 |

| N-N (pyrazole) | 1.36 |

| C=O | 1.22 |

| C-Cl | 1.78 |

| N-C=O | 120 - 122 |

| C-C-Cl | 110 - 112 |

Note: The data presented is illustrative and based on typical values found in related pyrazole structures.

Vibrational Frequency Analysis and Spectroscopic Assignments

Theoretical vibrational analysis is a key application of DFT in studying molecules like this compound. By calculating the vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov For example, the characteristic stretching vibrations of C-H, N-H, and C=O groups can be identified and analyzed. nih.gov The potential energy distribution (PED) analysis helps in providing a quantitative assignment of each vibrational mode. nih.gov Such studies have been successfully applied to various heterocyclic compounds, aiding in their structural elucidation. researchgate.netnih.gov

Electronic Structure Characterization (HOMO-LUMO Energy Gap Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. irjweb.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), provides insights into the molecule's chemical stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, while a smaller gap indicates a more reactive molecule that is more prone to chemical reactions. irjweb.comaimspress.com For a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, and the energy gap is a measure of the molecule's ability to undergo electronic transitions. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: The data is for a related imidazole derivative and serves as an example of the parameters calculated. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying potential sites for electrophilic and nucleophilic attack. aimspress.com The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). aimspress.com In a study of the anticancer drug temozolomide, MEP analysis was used to predict the probable sites for electrophilic and nucleophilic reactions. aimspress.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a positive potential, indicating sites for nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. dergi-fytronix.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which contributes to the stability of the molecule. dergi-fytronix.comijnc.ir The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net In studies of related heterocyclic compounds, NBO analysis has been used to investigate hyperconjugative interactions and charge delocalization. dergi-fytronix.comresearchgate.net For this compound, NBO analysis would reveal the interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds, as well as the delocalization of π-electrons within the pyrazole ring. dergi-fytronix.com This information is crucial for understanding the molecule's electronic structure and reactivity.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, are used to quantify the reactivity of molecules. irjweb.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govirjweb.com

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance of a molecule to changes in its electron distribution. A higher value of hardness suggests greater stability. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and reflects the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

For a related imidazole derivative, the chemical hardness was calculated to be 2.2449 eV, which is considered relatively high. irjweb.com In another study on an oxazaphosphinan derivative, a lower electrophilicity index of 1.8045 was suggested to be indicative of biological activity. nih.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their chemical behavior.

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Value |

| Electronegativity (χ) | Varies by compound |

| Chemical Hardness (η) | ~2.24 eV (for a related imidazole) irjweb.com |

| Chemical Softness (S) | ~0.16 (for a related oxazaphosphinan) nih.gov |

| Electrophilicity Index (ω) | ~1.80 (for a related oxazaphosphinan) nih.gov |

Note: The values are illustrative and derived from studies on analogous compounds.

Non-Linear Optical (NLO) Properties Prediction and Analysis

The field of non-linear optics is crucial for the development of modern technologies such as optical data storage, signal processing, and telecommunications. researchgate.net Organic molecules, particularly those with donor-π-acceptor architectures, have shown significant promise as NLO materials. rsc.org Pyrazole and its derivatives, with their electron-rich heterocyclic ring system, serve as a versatile scaffold for designing molecules with tailored NLO responses.

Theoretical investigations, often employing Density Functional Theory (DFT) and other quantum chemical methods, are instrumental in predicting the NLO properties of these compounds. researchgate.netnih.gov A key parameter in these studies is the first hyperpolarizability (β), which quantifies the second-order NLO response of a molecule. Studies on pyrazoline derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the β value. researchgate.net For instance, a study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole combined experimental Hyper-Rayleigh Scattering (HRS) with Møller-Plesset perturbation theory (MP2) calculations. The MP2/6-311+G(d) model, which accounted for solvent and dispersion effects, yielded a β value of 40×10⁻³⁰ cm⁵/esu, closely matching the experimental result of 45±2×10⁻³⁰ cm⁵/esu. nih.gov

The third-order NLO susceptibility (χ⁽³⁾) is another critical property, and techniques like the Z-scan are used for its experimental determination. researchgate.net For pyrazoline derivatives, the non-linear refractive index (η₂) and the non-linear absorption coefficient (β) are key parameters derived from Z-scan measurements. researchgate.net Computational studies on pyrazole-thiophene-based amide derivatives have also highlighted the potential for high NLO responses, with some compounds exhibiting significant hyperpolarizability values. mdpi.com These theoretical predictions are vital for screening and identifying promising candidates for NLO applications, guiding synthetic efforts towards molecules with optimized properties. rsc.org

Table 1: Predicted Non-Linear Optical (NLO) Properties of Pyrazole Analogues

| Compound/Derivative | Method | Predicted NLO Property | Value |

|---|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | First Hyperpolarizability (β) | 40×10⁻³⁰ cm⁵/esu nih.gov |

| Pyrazoline-thiophene amide derivative (9f) | DFT | First Hyperpolarizability (β) | High (qualitative) mdpi.com |

| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazoline | M06-2X/6-31G(2d) | Third-order susceptibility (χ⁽³⁾) | 4.318x10⁻¹³ to 7.992x10⁻¹³ esu researchgate.net |

This table presents a selection of predicted NLO properties for analogues of this compound based on available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting binding affinities and understanding the interactions at the active site.

Molecular docking studies on pyrazole derivatives have been extensively conducted to evaluate their potential as inhibitors for various biological targets, including cyclooxygenase (COX) enzymes, which are implicated in inflammation. dergipark.org.trmdpi.comrsc.org The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction between the ligand and the protein.

For instance, in a study of pyrazole-pyridazine hybrids as selective COX-2 inhibitors, trimethoxy derivatives showed higher COX-2 inhibitory action than the reference drug celecoxib (B62257), with IC50 values of 1.50 and 1.15 μM. rsc.org Molecular docking simulations of these compounds revealed strong binding affinities towards the COX-2 active site. rsc.org Similarly, in another study, pyrazole carboxamide derivatives were evaluated as multifunctional anti-Alzheimer's agents, with docking studies predicting their binding interactions with monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.net

The types of non-bonding interactions identified through docking are crucial for understanding the stability of the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, a study on pyrazole derivatives as potential anticancer agents found that the most promising compound formed a hydrogen bond with the Asn923 residue of the VEGFR protein. nih.gov

Table 2: Predicted Binding Affinities of Pyrazole Analogues with Biological Targets

| Pyrazole Analogue | Biological Target | Docking Score (kcal/mol) |

|---|---|---|

| Pyrazole Carboxamide Derivative 8 | MAO-B | - |

| Pyrazole Carboxamide Derivative 11 | MAO-B | - |

| Pyrazole Derivative M76 | VEGFR | -9.2 nih.gov |

| Pyrazole-pyridazine hybrid 5f | COX-2 | - |

| Pyrazole-pyridazine hybrid 6f | COX-2 | - |

This table showcases predicted binding affinities for various pyrazole analogues against different biological targets as reported in the literature. A lower docking score generally indicates a higher binding affinity.

Identification of Active Site Interactions with Biological Macromolecules

Beyond predicting binding energy, molecular docking provides a detailed 3D model of the ligand within the protein's active site, allowing for the precise identification of key interactions. This information is fundamental for structure-based drug design and lead optimization.

In the context of COX-2 inhibition by pyrazole derivatives, docking studies have revealed that the pyrazole core often plays a significant role in anchoring the molecule within the active site. dergipark.org.tr For example, the hybridization of pyrazole with a morpholine (B109124) moiety yielded a dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX), with docking studies showing effective binding scores against both enzymes. researchgate.net

Detailed analysis of the docked poses often reveals specific amino acid residues that are critical for binding. For pyrazole-based COX-2 inhibitors, interactions with residues such as Tyr341 and Val509 have been shown to be important for potent inhibition. researchgate.net In another example, a pyrazole derivative designed as a dual COX-2/HDAC inhibitor was found to have a high binding affinity for both targets, with docking simulations elucidating the specific interactions responsible for this dual activity. researchgate.net The ability to visualize these interactions allows medicinal chemists to rationally design modifications to the ligand structure to enhance potency and selectivity. mdpi.com

Biological Activity Spectrum and Mechanistic Insights of 2 Chloro 1 Pyrazol 1 Yl Ethanone Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-Chloro-1-pyrazol-1-yl-ethanone derivatives has been widely investigated against a variety of pathogenic bacteria and fungi. These studies have revealed that structural modifications to the pyrazole (B372694) and other associated rings can significantly influence their efficacy.

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Bacillus thuringiensis, Streptococcus pyogenes)

Derivatives of this compound have shown notable antibacterial activity against several Gram-positive bacteria. For instance, certain novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives have demonstrated potent inhibitory effects on Staphylococcus aureus DNA gyrase, with IC50 values as low as 0.25 µg/mL. nih.gov Similarly, some 2-pyrazoline (B94618) derivatives have exhibited good antimicrobial activity against S. aureus in the range of 20-70 µg/mL. researchgate.net

In studies involving Bacillus subtilis, a series of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives showed promising activity, with one compound, MB-N, displaying a Minimum Inhibitory Concentration (MIC) of 44 µg/ml. researchgate.net Another compound from the same series, MB-A, was also active against B. subtilis with an MIC of 54 µg/ml. researchgate.net Furthermore, pyrazoline derivatives have been found to be effective against B. subtilis, with MIC values of 64 µg/mL for some of the most active compounds. nih.gov

The antibacterial activity of these derivatives also extends to Bacillus thuringiensis, a gram-positive bacterium. nih.govrsc.org Research has shown that certain pyrazole derivatives can inhibit the growth of this organism. mdpi.com Additionally, phenolic compounds, which can be structurally related to pyrazole derivatives, have demonstrated inhibitory activities against Streptococcus pyogenes, the causative agent of bacterial pharyngitis. mdpi.com

The following table summarizes the antibacterial efficacy of selected this compound derivatives against Gram-positive bacteria.

| Compound Type | Bacterial Strain | Activity | Reference |

| 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives | Staphylococcus aureus | IC50 of 0.25 µg/mL against DNA gyrase | nih.gov |

| 2-pyrazoline derivatives | Staphylococcus aureus | MIC range of 20-70 µg/mL | researchgate.net |

| 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivative (MB-N) | Bacillus subtilis | MIC of 44 µg/ml | researchgate.net |

| 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivative (MB-A) | Bacillus subtilis | MIC of 54 µg/ml | researchgate.net |

| Pyrazoline derivatives | Bacillus subtilis | MIC of 64 µg/mL | nih.gov |

Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial spectrum of this compound derivatives also includes Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. A series of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives were evaluated, and one compound, MB-A, showed activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 43 µg/ml. researchgate.net Additionally, certain novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives have been found to strongly inhibit E. coli DNA gyrase, with an IC50 value of 0.125 µg/mL. nih.gov

Some pyrazoline derivatives have also demonstrated activity against P. aeruginosa, with the most active compounds showing an MIC value of 64 µg/mL. nih.gov The presence of a phenyl ring instead of a pyridine (B92270) ring as a substituent was found to increase the antimicrobial activity against E. coli. Conversely, the addition of a pyridine ring enhanced the antibacterial activity against P. aeruginosa. nih.gov

The table below presents the antibacterial efficacy of selected this compound derivatives against Gram-negative bacteria.

| Compound Type | Bacterial Strain | Activity | Reference |

| 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivative (MB-A) | Escherichia coli | MIC of 43 µg/ml | researchgate.net |

| 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives | Escherichia coli | IC50 of 0.125 µg/mL against DNA gyrase | nih.gov |

| Pyrazoline derivatives | Pseudomonas aeruginosa | MIC of 64 µg/mL | nih.gov |

Antifungal Efficacy (e.g., Aspergillus fumigatus, Penicillium notatum, Aspergillus niger, Aspergillus flavus, Candida albicans, Fusarium oxysporum, Botrytis fabae)

Derivatives of this compound have exhibited a broad spectrum of antifungal activity. A novel series of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives showed promising results against various fungal strains. researchgate.net Specifically, compound MB-N from this series demonstrated moderate activity against Aspergillus fumigatus and Penicillium notatum with MIC values of 48 and 46 μg/ml, respectively. researchgate.net Another compound, MB-A, was found to be active against P. notatum with an MIC of 57 µg/ml. researchgate.net

The antifungal activity of these derivatives has also been observed against Aspergillus niger and Aspergillus flavus. researchgate.netnih.gov For instance, 2-pyrazoline derivatives have been reported to be active against A. niger. researchgate.net Furthermore, the synthetic amide 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains with MICs ranging from 16 to 256 μg/mL. scielo.brnih.govscielo.br

Against Candida albicans, certain pyrazoline derivatives have shown activity, with the most active compound exhibiting an MIC value of 64 µg/mL. nih.gov Synergistic antifungal activity against C. albicans has also been reported for combinations of certain plant extracts containing compounds structurally related to pyrazoles. woodj.org

In the context of plant pathogenic fungi, derivatives have been tested against Fusarium oxysporum and Botrytis fabae. nih.govnajah.edumdpi.comscielo.sa.cr For example, some brassinin (B1667508) analogs derived from L-tryptophan, which share structural similarities with some pyrazole derivatives, were evaluated for their in vitro antifungal activity against Fusarium oxysporum. nih.gov Similarly, the antifungal activity of various compounds against Botrytis fabae has been a subject of investigation. mdpi.com

The table below summarizes the antifungal efficacy of selected this compound derivatives.

| Compound Type | Fungal Strain | Activity | Reference |

| 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivative (MB-N) | Aspergillus fumigatus | MIC of 48 µg/ml | researchgate.net |

| 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivative (MB-N) | Penicillium notatum | MIC of 46 µg/ml | researchgate.net |

| 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivative (MB-A) | Penicillium notatum | MIC of 57 µg/ml | researchgate.net |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC range of 16-256 μg/mL | scielo.brnih.govscielo.br |

| Pyrazoline derivative | Candida albicans | MIC of 64 µg/mL | nih.gov |

Minimum Inhibitory Concentration (MIC) Determination Methodologies

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism. nih.gov For this compound derivatives, the broth microdilution method is a commonly employed technique to determine MIC values. researchgate.netnih.gov This method involves preparing serial dilutions of the test compounds in a liquid growth medium, which are then inoculated with a standardized suspension of the target microorganism. researchgate.net After an incubation period, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth. researchgate.net

In some studies, the agar (B569324) well diffusion method is used for initial screening of antibacterial activity. mdpi.com This involves placing the test compounds into wells made in an agar plate that has been uniformly inoculated with the test microorganism. The diameter of the zone of inhibition around the well is then measured to assess the compound's activity. Following this, the broth microdilution method is typically used to quantify the MIC. mdpi.com

Anthelmintic Activity Evaluation

While the primary focus of research on this compound derivatives has been on their antimicrobial properties, some studies have also explored their potential as anthelmintic agents. The core pyrazole structure is a key pharmacophore in several known anthelmintic drugs. The evaluation of these derivatives against parasitic worms is an area of ongoing investigation.

Haemostatic Activity Assessment

The potential for this compound derivatives to influence blood clotting, or haemostasis, has also been considered. Haemostatic activity refers to the ability of a substance to stop bleeding. The assessment of these compounds for such properties is a specialized area of research, and further studies are needed to fully understand their potential in this regard.

Antitubercular Activity Research

The search for novel antitubercular agents has led to the investigation of pyrazole and pyrazoline derivatives, which have shown promising results against Mycobacterium tuberculosis (Mtb).

A series of pyrazole and oxadiazole hybrids were synthesized and evaluated for their antimycobacterial activity against both active and dormant M. tuberculosis H37Ra. nih.gov Compound 4e was particularly effective against active Mtb H37Ra, with a Minimum Inhibitory Concentration (MIC) of 0.92 μg/mL, and it also showed activity against dormant Mtb with a MIC of 1.26 μg/mL. nih.gov Other derivatives, such as 4k and 4s , also demonstrated significant activity, with 4s showing an excellent MIC of 1.03 μg/mL against dormant Mtb. nih.gov The presence of an electron-withdrawing nitro group in benzohydrazide (B10538) derivatives was noted to contribute significantly to the antitubercular action. nih.gov

In another study, chalcone-derived pyrazolines were synthesized and tested. mdpi.com Pyridyl chalcones bearing lipophilic moieties, such as biphenyl-moiety bearing chalcone (B49325) 21 , were found to be the most potent, inhibiting the growth of M. tuberculosis H37Rv with an IC90 value of 8.9 µM. mdpi.com Aryl chalcones with a 3-methoxyphenyl (B12655295) A-ring and either p-Br-phenyl (25 ) or p-Cl-phenyl (26 ) B-rings also showed notable activity with an IC90 of 28 µM. mdpi.com

Furthermore, research on 2-pyrazolylpyrimidinones highlighted that modifications to the pyrazole and pyrimidinone scaffolds could achieve MICs as low as 200 nM against Mtb in vitro. nih.gov However, these potent compounds often had a narrow selectivity index when tested against mammalian cell lines. nih.gov The replacement of the pyrazole ring with other five-membered rings like triazole or imidazole (B134444) resulted in a considerable loss of potency, underscoring the critical role of the substituted pyrazole moiety for antitubercular activity. nih.gov

| Compound/Derivative | Target Organism | Activity (MIC/IC90) | Source |

| Pyrazole-oxadiazole hybrid 4e | M. tuberculosis H37Ra (active) | 0.92 µg/mL | nih.gov |

| Pyrazole-oxadiazole hybrid 4e | M. tuberculosis H37Ra (dormant) | 1.26 µg/mL | nih.gov |

| Pyrazole-oxadiazole hybrid 4k | M. tuberculosis H37Ra (active) | 1.31 µg/mL | nih.gov |

| Pyrazole-oxadiazole hybrid 4k | M. tuberculosis H37Ra (dormant) | 1.53 µg/mL | nih.gov |

| Pyrazole-oxadiazole hybrid 4s | M. tuberculosis H37Ra (dormant) | 1.03 µg/mL | nih.gov |

| Biphenyl-moiety bearing chalcone 21 | M. tuberculosis H37Rv | 8.9 µM (IC90) | mdpi.com |

| Aryl chalcone 25 (p-Br-phenyl) | M. tuberculosis H37Rv | 28 µM (IC90) | mdpi.com |

| Aryl chalcone 26 (p-Cl-phenyl) | M. tuberculosis H37Rv | 28 µM (IC90) | mdpi.com |

| 2-Pyrazolylpyrimidinones | M. tuberculosis | As low as 200 nM | nih.gov |

Anti-inflammatory Activity Profiling

Pyrazole and its derivatives are well-documented for their anti-inflammatory properties. mdpi.com Research has explored their efficacy in various in vivo and in vitro models.

A study involving new pyrazolyl thiazolones demonstrated potent anti-inflammatory effects. nih.gov The most active compounds exhibited COX-2 inhibitory activities comparable to celecoxib (B62257) (IC50 values of 0.09–0.14 µM) and also showed significant 15-LOX inhibitory activities (IC50s 1.96 to 3.52 µM). nih.gov In vivo, these compounds showed activity patterns in the formalin-induced paw edema and cotton pellet-induced granuloma models that were equivalent or superior to the standard drugs diclofenac (B195802) and celecoxib. nih.gov

Another series of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, synthesized from 1,3-diarylpropenones, was evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these analogs exhibited significant inhibition of paw edema, with compounds 4e , 4g , 5e , 4b , and 4a showing activity comparable to the standard drug indomethacin. nih.gov

The synthesis of pyrazoline and pyrazole derivatives via the condensation of chalcones with hydrazine (B178648) hydrate (B1144303) has also yielded compounds with notable anti-inflammatory action. mdpi.com In one study, compounds 2d and 2e were identified as the most potent in inhibiting carrageenan-induced paw edema (CPE) and nociception. mdpi.com

Furthermore, a series of novel 1,5-diaryl pyrazole derivatives were designed as COX enzyme inhibitors. mdpi.com Two compounds, T3 and T5 , demonstrated significant COX-2 inhibitory activity with an IC50 of 0.781 µM for both. mdpi.com When evaluated for COX-1 inhibition, these compounds also showed activity, with IC50 values of 4.655 µM for T3 and 5.596 µM for T5 . mdpi.com Compound T5 exhibited a higher selectivity index for COX-2 (7.16) compared to T3 (5.96). mdpi.com

Antioxidant Activity Assessment (e.g., Free Radical Scavenging Assays, Reducing Power Ability)

The antioxidant potential of pyrazole derivatives has been investigated through various assays, primarily focusing on their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method for this evaluation. nih.govmdpi.comrsc.org

In a study of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, several compounds, including 3a , 4e , 5b , 5c , 6a , 6c , and 6e , demonstrated excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays when compared to ascorbic acid. nih.gov The antioxidant activity of pyrazole compounds is often attributed to the NH proton of the pyrazole moiety. nih.gov

Another study synthesized pyrrolo[2,3-b]quinoxaline derivatives and tested their antioxidant activity using the DPPH assay. rsc.org Among the synthesized compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) showed the greatest potential as a radical scavenger. rsc.org

Research on thiazole-derived polyphenolic compounds also provides insight into the structure-activity relationship for antioxidant effects. mdpi.commdpi.com In one such study, compound 7j showed the lowest IC50 in the DPPH scavenging assay, while compound 7k was most active in the ABTS assay, highlighting that activity can vary depending on the specific assay conditions and radical species involved. mdpi.com The differences in solvent environments (ethanol for DPPH, water for ABTS) can influence the antioxidant behavior of the tested compounds. mdpi.com

| Compound/Derivative Series | Assay | Finding/Activity | Source |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives (3a, 4e, 5b, 5c, 6a, 6c, 6e ) | DPPH, NO, Superoxide Scavenging | Excellent radical scavenging activity compared to ascorbic acid. | nih.gov |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) | DPPH Assay | Greatest potential as a radical scavenger among tested derivatives. | rsc.org |

| Thiazole-derived polyphenol 7j | DPPH Assay | Lowest IC50 value among tested compounds. | mdpi.com |

| Thiazole-derived polyphenol 7k | ABTS Assay | Lowest IC50 value among tested compounds. | mdpi.com |

| Chalcone derivative 28 | Antioxidant assays | Potent antioxidant activities (IC50 = 5 ± 1 µg/mL). | researchgate.net |

Anticancer and Antiproliferative Investigations

The anticancer potential of pyrazole derivatives has been a significant focus of research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.

One study reported that 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone had remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines, with IC50 values in the sub-micromolar range. nih.gov For instance, the IC50 values for the former compound were 1.31 µM against MCF-7 and 0.45 µM against WM266.5. nih.gov

Another investigation into pyrazole derivatives revealed potent activity against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). nih.gov Compound 1 in this study was particularly effective, with IC50 values of 4.2 µM against HCT-116 and 4.4 µM against HepG2, comparable to the standard drug doxorubicin. nih.gov

Hybrid molecules incorporating the pyrazole scaffold have also been explored. Pyrazole-1,4-benzoxazine hybrids showed potent cytotoxicity, with compounds 22 and 23 exhibiting IC50 values ranging from 2.82 to 6.28 μM against MCF-7, A549, HeLa, and PC3 cell lines. mdpi.com Similarly, pyrazole–oxindole conjugates have been developed, with some compounds significantly inhibiting tubulin assembly, a key mechanism in cancer therapy. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Source |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 µM | nih.gov |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 µM | nih.gov |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 µM | nih.gov |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 µM | nih.gov |

| Pyrazole derivative 1 | HCT-116 (Colorectal) | 4.2 µM | nih.gov |

| Pyrazole derivative 1 | HepG2 (Hepatocellular) | 4.4 µM | nih.gov |

| Pyrazole-benzoxazine hybrid 22 | Various (MCF-7, A549, HeLa, PC3) | 2.82 - 6.28 µM | mdpi.com |

| Pyrazole-benzoxazine hybrid 23 | Various (MCF-7, A549, HeLa, PC3) | 2.82 - 6.28 µM | mdpi.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative 20 | MCF-7 (Breast) | 1.88 ± 0.11 µM | mdpi.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative 20 | B16-F10 (Melanoma) | 2.12 ± 0.15 µM | mdpi.com |

Enzyme Inhibition Studies

The mechanism of action for many of the observed biological activities of pyrazole derivatives involves the inhibition of specific enzymes. Key targets that have been investigated include Dihydroorotate Dehydrogenase (DHODH) and Leucine-Rich Repeat Kinase 2 (LRRK2).

DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for anticancer and immunosuppressive agents. nih.gov An original series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were discovered to be potent inhibitors of human DHODH. nih.gov The structure-activity relationship of these compounds was explored using a measles virus replication assay, which is dependent on DHODH activity. nih.gov

This research led to the development of highly active analogues. For example, the introduction of a cyclopropyl (B3062369) group in compound 6q led to improved inhibition of virus replication (pMIC50 = 7.0 nM). nih.gov Further optimization led to the highly active 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which was found to be more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.gov

Another study focused on 2-hydroxypyrazolo[1,5-a]pyridine derivatives. Compound 1 from this series was a potent hDHODH inhibitor with an IC50 of 1.2 nM. acs.org Modifications to this lead compound, such as introducing a chlorine substituent in position 7 (compound 4 ), yielded an inhibitor with comparable activity (IC50 = 3.4 nM) but with a higher LogD7.4, a parameter correlated with the potency of differentiation effect in AML cell lines. acs.org

Mutations in the LRRK2 gene are a common cause of Parkinson's disease, making its kinase domain a key therapeutic target. nih.gov Research has identified various pyrazole-containing scaffolds as potent LRRK2 inhibitors.

One study focused on designing pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. acs.org This effort led to the identification of the 6-(2R)-2-methylpyrrolidin-1-yl derivative 18 , which showed a significant potency breakthrough with a LRRK2 G2019S cKi of 0.7 nM. acs.org Further elaboration of this structure yielded the 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative 32 . acs.org

Another approach utilized aminopyrazole as a lead molecule to develop highly potent and selective LRRK2 inhibitors with improved metabolic stability and brain penetration. nih.gov This work culminated in the identification of GNE-0877 (11) and GNE-9605 (20) as promising candidates for in vivo studies. nih.gov The structural modifications in the solvent-exposed region of the ATP-binding site were key to improving the pharmacological properties of these aminopyrazole derivatives. nih.gov While these compounds are derivatives of pyrazole, their direct synthetic lineage from this compound is not explicitly detailed in the referenced literature.

p38 Mitogen-Activated Protein Kinase (p38MAPK) Inhibition

Derivatives of the pyrazole scaffold have emerged as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govmdpi.com The p38MAPK signaling pathway is implicated in the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), making it a key target for treating inflammatory diseases. nih.govnih.gov

Research has shown that pyrazole-based inhibitors can effectively block this pathway. For instance, the inhibition of p38 MAPK in cytokine-activated disc cells has been found to suppress the gene expression and production of factors associated with inflammation and pain. nih.gov A notable example is the pyrazolyl urea (B33335) derivative, BIRB 796, which has advanced to clinical trials for autoimmune diseases. mdpi.comnih.gov The binding of these inhibitors to the p38 enzyme often involves key structural features. For example, a tert-butyl group on the pyrazole ring can occupy a lipophilic pocket on the kinase, which becomes accessible when the activation loop of the enzyme rearranges. nih.gov Furthermore, an aromatic ring attached to the N-2 position of the pyrazole nucleus can engage in important π-CH2 interactions with the kinase. nih.gov

In some cases, the introduction of a basic nitrogen atom into the molecule can induce an interaction with Asp112 of p38α, as confirmed by the crystal structure of an optimized inhibitor in complex with the p38 enzyme. nih.govresearchgate.net This highlights the intricate molecular interactions that govern the inhibitory activity of these pyrazole derivatives.

Antiviral Activity Research

The pyrazole nucleus is a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses. mdpi.comnih.govbas.bg Research in this area is driven by the urgent need for effective treatments for viral infections. rsc.org

Recent studies have explored the potential of pyrazole derivatives against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov In one study, hydroxyquinoline-pyrazole derivatives were synthesized and showed promising antiviral activity against all tested coronaviruses. rsc.orgnih.gov These compounds were found to attenuate the viruses through multiple modes of action. nih.gov

Other research has focused on the development of pyrazole derivatives against Newcastle disease virus (NDV). A series of 4-substituted pyrazole derivatives were synthesized, with some compounds achieving 100% protection against NDV with no mortality. nih.gov The unique chemical structure of pyrazoles allows for extensive modifications, leading to the development of compounds with enhanced and specific antiviral properties. nih.gov For example, the incorporation of an oxime moiety into the pyrazole structure has been reported to yield compounds with significant antiviral effects against the tobacco mosaic virus (TMV). acs.org

Structure-Activity Relationship (SAR) Analysis for Biological Properties

The biological efficacy of pyrazole derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring influence their pharmacological effects, guiding the rational design of more potent and selective therapeutic agents. nih.govfrontiersin.org

Impact of Substituent Variation on Biological Efficacy

The type and position of substituents on the pyrazole ring play a pivotal role in determining the biological activity of the resulting compounds. researchgate.netfrontiersin.org This is a key principle in medicinal chemistry, where even minor structural modifications can lead to significant changes in efficacy and potency. frontiersin.org